Cas no 2094959-11-0 (2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide)

2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
-
- 2-cyano-3-(2-hydroxypyridin-4-yl)-N-(propan-2-yl)prop-2-enamide
- 2094959-11-0
- Z2867526388
- EN300-6703266
- (Z)-2-Cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propan-2-ylprop-2-enamide
- 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide
-
- Inchi: 1S/C12H13N3O2/c1-8(2)15-12(17)10(7-13)5-9-3-4-14-11(16)6-9/h3-6,8H,1-2H3,(H,14,16)(H,15,17)/b10-5-
- InChI Key: MPFYAGDWRPGQGL-YHYXMXQVSA-N
- SMILES: O=C(/C(/C#N)=C\C1C=CNC(C=1)=O)NC(C)C
Computed Properties
- Exact Mass: 231.100776666g/mol
- Monoisotopic Mass: 231.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 82Ų
2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6703266-0.05g |
2-cyano-3-(2-hydroxypyridin-4-yl)-N-(propan-2-yl)prop-2-enamide |
2094959-11-0 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide Related Literature
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide
Introduction to 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide (CAS No. 2094959-11-0)
The compound 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide, identified by its CAS number 2094959-11-0, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and promising pharmacological properties. The presence of a cyano group, an allylamide moiety, and a pyridinone scaffold suggests potential applications in the development of novel therapeutic agents. Recent studies have highlighted the compound's role in modulating biological pathways, making it a subject of intense interest among researchers.
In the realm of drug discovery, the structural motifs present in 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide are particularly noteworthy. The cyano group is known for its ability to enhance binding affinity and metabolic stability, while the allylamide functionality provides a versatile platform for further chemical modifications. The pyridinone core is frequently incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. These features collectively contribute to the compound's potential as a lead candidate for further development.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of this compound. Molecular docking studies have revealed that 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide can bind effectively to several key targets, including enzymes involved in inflammation and pain signaling. This has opened up new avenues for exploring its therapeutic potential in conditions such as arthritis and neuropathic pain.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyano group at the 3-position of the pyridinone scaffold is particularly critical and has been achieved through a cyanation reaction under controlled conditions. Subsequent functionalization at the amide position with an allyl group followed by methylation introduces the necessary pharmacophoric elements. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
One of the most exciting aspects of 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide is its potential in modulating inflammatory pathways. In vitro studies have demonstrated that this compound can inhibit the activity of key enzymes such as COX-2 and LOX, which are central to the inflammatory response. By targeting these enzymes, the compound may offer a novel approach to treating chronic inflammatory diseases without the side effects associated with traditional anti-inflammatory agents.
Furthermore, preliminary in vivo studies have shown that 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. These findings are crucial for assessing its potential as a drug candidate, as they provide insights into how it will behave within the body over time. The compound's ability to reach target sites efficiently suggests that it may be effective when administered orally, which would be a significant advantage for patients.
The development of this compound also aligns with broader trends in medicinal chemistry towards designing molecules with enhanced selectivity and reduced toxicity. The unique combination of structural features in 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide contributes to its selectivity by allowing precise interactions with biological targets while minimizing off-target effects. This approach is increasingly important in modern drug design, where safety and efficacy are paramount.
As research continues to uncover new therapeutic applications for this compound, collaborations between academic institutions and pharmaceutical companies are likely to play a crucial role in advancing its development. Such partnerships can leverage complementary expertise in synthetic chemistry, pharmacology, and clinical research to accelerate progress towards bringing this promising molecule into clinical use. The growing interest in innovative approaches to treating complex diseases makes compounds like 2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide an exciting area of focus for future research.
The future prospects for this compound are further enhanced by ongoing efforts to optimize its synthetic route and explore new derivatives. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its pharmacological properties to improve efficacy or reduce side effects. Such modifications will be guided by data from both preclinical and clinical studies, ensuring that any changes made are scientifically justified and clinically relevant.
In conclusion, 2094959 CAS NO 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959 -11 -0 2094959cas no product name cyano allylamide pyridinone cyano allylamide pyridinone cyano allylamide pyridinone cyano allylamide pyridinone cyano allylamide pyridinone product name cyano allylamide pyridinone product name cyano allylamide pyridinone product nameCAS NO: The exploration of compounds like CAS No. 2094959–11–0, specifically named as *_Cyano_* *_allylamide_* *_pyridino derivative_* *_Cyano_* *_allylamide_* *_pyridino derivative_* *_Cyano_* *_allylamide_* *_pyridino derivative_, underscores the dynamic nature of modern drug discovery._ Its unique structural composition presents intriguing opportunities for therapeutic intervention across various disease states._ As research progresses, these compounds continue to offer hope for novel treatments that address unmet medical needs._ The collaborative efforts within academia and industry will be essential in translating these discoveries into tangible benefits for patients worldwide._
2094959-11-0 (2-Cyano-3-(1,2-dihydro-2-oxo-4-pyridinyl)-N-(1-methylethyl)-2-propenamide) Related Products
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)



